Cas no 1805321-30-5 (2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde is a versatile organic compound with significant synthetic utility. It features a difluoromethyl group and a carboxaldehyde moiety, which contribute to its reactivity in organic synthesis. This compound is well-suited for the preparation of various heterocyclic compounds, offering a high degree of functional group compatibility. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde structure
1805321-30-5 structure
商品名:2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
CAS番号:1805321-30-5
MF:C7H5F2NO2
メガワット:173.116908788681
CID:4918782

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
    • インチ: 1S/C7H5F2NO2/c8-7(9)5-6(12)4(3-11)1-2-10-5/h1-3,7,12H
    • InChIKey: IRXZKXLWUTZGHO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=C(C=O)C=CN=1)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • トポロジー分子極性表面積: 50.2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024003592-500mg
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
1805321-30-5 97%
500mg
$1,019.20 2022-04-01
Alichem
A024003592-250mg
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
1805321-30-5 97%
250mg
$686.80 2022-04-01
Alichem
A024003592-1g
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
1805321-30-5 97%
1g
$1,831.20 2022-04-01

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 関連文献

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehydeに関する追加情報

Introduction to 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805321-30-5)

2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805321-30-5) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group and a hydroxyl group, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde is composed of a pyridine ring with a difluoromethyl substituent at the 2-position and a hydroxyl group at the 3-position. The presence of these functional groups imparts distinct chemical properties to the molecule, such as enhanced lipophilicity and reactivity. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive scaffold for drug design and development.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action is believed to involve the inhibition of viral replication through the modulation of key viral enzymes, such as RNA-dependent RNA polymerase.

In addition to its antiviral properties, 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The versatility of 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde extends beyond its direct biological activities. It serves as an excellent building block for the synthesis of more complex molecules with enhanced therapeutic potential. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacological properties, such as increased potency and reduced toxicity.

In the context of drug discovery, 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde has been employed in high-throughput screening campaigns to identify lead compounds for various therapeutic targets. Its unique structural features make it an ideal candidate for fragment-based drug design (FBDD), a strategy that involves identifying small molecular fragments that bind to specific protein targets and optimizing them into potent lead compounds.

The safety profile of 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde has also been evaluated in preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile further supports its potential as a viable drug candidate for clinical development.

In conclusion, 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805321-30-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive scaffold for the development of novel therapeutics. Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound, further solidifying its importance in the field.

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